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Compound of Interest

Compound Name: Cumyl-CBMINACA

Cat. No.: B10820178 Get Quote

An In-depth Examination of a Novel Synthetic Cannabinoid Receptor Agonist

Abstract
Cumyl-CBMINACA, also known as SGT-277, is a potent indazole-3-carboxamide based

synthetic cannabinoid that has emerged as a new psychoactive substance (NPS). First

identified in Germany in February 2020, this compound exhibits high affinity and efficacy at the

human cannabinoid receptor 1 (hCB1).[1][2] This technical guide provides a comprehensive

overview of Cumyl-CBMINACA, including its chemical properties, pharmacological profile,

metabolic fate, and the analytical methodologies for its detection. The information presented is

intended for researchers, scientists, and drug development professionals engaged in the study

of NPS.

Chemical and Physical Properties
Cumyl-CBMINACA is structurally characterized by a cumyl group, an indazole core, and a

cyclobutylmethyl side chain.[1]
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Property Value Reference

Formal Name

1-(cyclobutylmethyl)-N-(2-

phenylpropan-2-yl)-1H-

indazole-3-carboxamide

[3]

Synonyms SGT-277 [2]

Molecular Formula C22H25N3O [3]

Molar Mass 347.462 g·mol−1 [2]

Appearance

Analytical reference standards

are available as a solution in

methyl acetate or as a neat

solid.

[3]

Pharmacology
Cumyl-CBMINACA is a potent agonist of the human cannabinoid receptor 1 (hCB1),

demonstrating significantly higher binding affinity, potency, and efficacy compared to its indole

counterpart, Cumyl-CBMICA.[1] The substitution of an indole with an indazole core is a

structural feature known to enhance in vitro potency, which may correlate with higher in vivo

effects.[1][4]

Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of Cumyl-
CBMINACA at the hCB1 receptor.

Parameter Value
Comparison
(Cumyl-CBMICA)

Reference

Binding Affinity (Ki) 1.32 nM 29.3 nM [1]

Potency (EC50) 55.4 nM 497 nM [1]

Efficacy (Emax) 207% 168% [1]
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Signaling Pathway
As an agonist of the CB1 receptor, a G-protein coupled receptor (GPCR), Cumyl-CBMINACA
is expected to initiate a cascade of intracellular signaling events. The primary pathway involves

the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate

(cAMP) levels, and the modulation of ion channels, including the inhibition of calcium channels

and activation of inwardly rectifying potassium channels.
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Figure 1: Simplified CB1 receptor signaling cascade initiated by Cumyl-CBMINACA.

Metabolism
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The primary route of phase I metabolism for Cumyl-CBMINACA in humans is through

hydroxylation.[1] Unlike its indole analog, Cumyl-CBMICA, where hydroxylation primarily occurs

on the indole ring, Cumyl-CBMINACA is mainly hydroxylated on the cyclobutyl methyl (CBM)

moiety.[1][5] These hydroxylated metabolites serve as key urinary biomarkers for detecting the

consumption of Cumyl-CBMINACA.[6]

Metabolic Pathway
The metabolic transformation of Cumyl-CBMINACA predominantly involves mono- and

dihydroxylation of the CBM group.

Metabolic Pathway of Cumyl-CBMINACA
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Figure 2: Primary metabolic pathway of Cumyl-CBMINACA.

Experimental Protocols
In Vitro hCB1 Receptor Binding Assay (Competitive
Ligand Binding)
This protocol is a generalized representation based on standard methodologies.

Preparation of Cell Membranes: Membranes from cells stably expressing the hCB1 receptor

are prepared by homogenization and centrifugation. The final pellet is resuspended in a

suitable buffer (e.g., Tris-HCl with protease inhibitors).

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell

membrane preparation, a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and varying

concentrations of the test compound (Cumyl-CBMINACA).

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined

period (e.g., 60-90 minutes) to allow for competitive binding to reach equilibrium.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a

glass fiber filter plate, which traps the membranes with bound radioligand. The filters are

washed with ice-cold buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro hCB1 Receptor Functional Assay (GTPγS
Binding Assay)
This protocol outlines the general steps for assessing the functional activity of Cumyl-
CBMINACA.
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Membrane Preparation: Similar to the binding assay, membranes from hCB1-expressing

cells are prepared.

Assay Buffer: The assay is conducted in a buffer containing GDP and a non-hydrolyzable

GTP analog, [35S]GTPγS.

Assay Procedure: The cell membranes are incubated with varying concentrations of Cumyl-
CBMINACA in the presence of [35S]GTPγS.

Agonist Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP

on the Gα subunit. The use of [35S]GTPγS allows for the quantification of this activation.

Termination and Filtration: The assay is terminated, and the bound [35S]GTPγS is separated

from the unbound form by filtration.

Detection: The amount of [35S]GTPγS bound to the G-protein is quantified by scintillation

counting.

Data Analysis: The data are plotted as a concentration-response curve to determine the

EC50 (potency) and Emax (efficacy) of the compound.

In Vitro Metabolism Study (Pooled Human Liver
Microsomes - pHLM)
This protocol describes a typical in vitro metabolism experiment.

Incubation Mixture Preparation: A reaction mixture is prepared containing pHLM, a NADPH-

regenerating system (to support cytochrome P450 enzyme activity), and a suitable buffer

(e.g., phosphate buffer, pH 7.4).

Initiation of Reaction: The reaction is initiated by adding a solution of Cumyl-CBMINACA (at

a final concentration, for example, of 10 µg/mL) to the pre-warmed incubation mixture.

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

Termination of Reaction: The enzymatic reaction is stopped by adding a cold organic solvent,

such as acetonitrile.
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Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins.

The supernatant, containing the parent compound and its metabolites, is collected for

analysis.

Analytical Detection: The sample is analyzed by liquid chromatography-mass spectrometry

(LC-MS) to identify and characterize the metabolites formed.

Analytical Detection
The primary analytical technique for the identification and confirmation of Cumyl-CBMINACA
and its metabolites in biological matrices is liquid chromatography coupled with high-resolution

mass spectrometry (e.g., LC-QToF-MS).[1] This method provides high sensitivity and

selectivity, allowing for the detection of the parent compound and its metabolites at low

concentrations.

Analytical Workflow
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Analytical Workflow for Cumyl-CBMINACA Detection
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Figure 3: General workflow for the analytical detection of Cumyl-CBMINACA and its

metabolites.

Conclusion
Cumyl-CBMINACA is a potent synthetic cannabinoid with high affinity and efficacy for the CB1

receptor. Its distinct metabolic profile, primarily involving hydroxylation of the cyclobutylmethyl
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moiety, provides specific biomarkers for its detection in forensic and clinical settings. The

methodologies outlined in this whitepaper provide a framework for the continued study of

Cumyl-CBMINACA and other emerging synthetic cannabinoids. Further research is warranted

to fully elucidate its pharmacological and toxicological profile, including its activity at the CB2

receptor and its in vivo effects in various animal models. This information is critical for

understanding the potential public health risks associated with this new psychoactive

substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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